4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.
Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Coupling of the Pyrimidine and Piperazine Rings: The pyrimidine and piperazine rings are coupled through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the piperazine derivative with an appropriate isocyanate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include primary and secondary amines.
Substitution: Products include various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide
- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-bromophenyl)piperazine-1-carboxamide
Uniqueness
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for its molecular targets.
Properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-27-18-13-17(20-14(2)21-18)23-9-11-24(12-10-23)19(25)22-15-7-5-6-8-16(15)26-3/h5-8,13H,4,9-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMSXDHCJPAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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